(4E)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione
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Overview
Description
3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound featuring a unique combination of functional groups, including a thiadiazole ring, a pyrrolone core, and various substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step reactions. One common approach is the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions such as halogens or nitro groups. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols .
Scientific Research Applications
3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential anticancer activity, showing efficacy in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-butoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
What sets 3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one apart is its unique combination of functional groups, which confer a diverse range of biological activities. This makes it a versatile compound for various applications in medicinal chemistry and beyond .
Properties
Molecular Formula |
C23H21N3O4S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H21N3O4S/c1-13(2)30-17-11-9-16(10-12-17)20(27)18-19(15-7-5-4-6-8-15)26(22(29)21(18)28)23-25-24-14(3)31-23/h4-13,19,27H,1-3H3/b20-18+ |
InChI Key |
GRRMPWRNJGLDNI-CZIZESTLSA-N |
Isomeric SMILES |
CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)OC(C)C)\O)/C(=O)C2=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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